molecular formula C27H23N5O5 B2545934 N-benzyl-2-(3-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide CAS No. 894930-05-3

N-benzyl-2-(3-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide

Cat. No.: B2545934
CAS No.: 894930-05-3
M. Wt: 497.511
InChI Key: MDANKHKRSBCXQO-UHFFFAOYSA-N
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Description

N-benzyl-2-(3-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide is a heterocyclic compound featuring a quinazolinone core fused with a 1,2,4-oxadiazole moiety. The quinazolinone scaffold is recognized for its prevalence in pharmacologically active molecules, particularly as kinase inhibitors and anticonvulsants, while the 1,2,4-oxadiazole ring contributes to metabolic stability and hydrogen-bonding interactions . The compound’s structure includes a 4-methoxyphenyl group on the oxadiazole ring and a benzyl-acetamide side chain, both of which modulate solubility and target affinity. Synthetic routes for analogous compounds involve cyclocondensation of intermediates like (E)-N'-hydroxy-2-phenylacetimidamide and functionalization via N-alkylation, achieving moderate to high yields .

Properties

CAS No.

894930-05-3

Molecular Formula

C27H23N5O5

Molecular Weight

497.511

IUPAC Name

N-benzyl-2-[3-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2,4-dioxoquinazolin-1-yl]acetamide

InChI

InChI=1S/C27H23N5O5/c1-36-20-13-11-19(12-14-20)25-29-24(37-30-25)17-32-26(34)21-9-5-6-10-22(21)31(27(32)35)16-23(33)28-15-18-7-3-2-4-8-18/h2-14H,15-17H2,1H3,(H,28,33)

InChI Key

MDANKHKRSBCXQO-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CN3C(=O)C4=CC=CC=C4N(C3=O)CC(=O)NCC5=CC=CC=C5

solubility

not available

Origin of Product

United States

Biological Activity

N-benzyl-2-(3-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its anticancer properties and mechanisms of action.

Structure and Synthesis

The compound features a complex structure that includes a quinazoline core and an oxadiazole moiety. The synthesis typically involves multi-step organic reactions that yield the desired compound with specific functional groups conducive to biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and quinazoline derivatives. For instance:

  • In vitro Studies : Various derivatives have been synthesized and tested against multiple cancer cell lines. For example, compounds with similar structures have shown IC50 values ranging from 0.67 µM to 1.18 µM against prostate and colon cancer cell lines respectively . The specific compound under discussion may exhibit comparable or enhanced activity due to its unique structural features.
  • Mechanism of Action : The biological activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells through various pathways, including caspase activation. For instance, some related compounds have demonstrated significant inhibition of caspase-3, a critical enzyme in the apoptotic pathway .

Cytotoxicity

The cytotoxic effects of this compound have been evaluated using standard assays such as MTT and TRAP PCR-ELISA. Results indicate that the compound may exhibit selective toxicity towards cancer cells while sparing normal cells, which is crucial for therapeutic applications.

Data Summary

Compound NameIC50 (µM)Target Cancer Cell LineMechanism
N-benzyl-2-(3-(...TBDTBDApoptosis via caspase activation
Related Compound A0.67PC-3 (Prostate)Caspase inhibition
Related Compound B1.18HCT116 (Colon)Apoptosis induction

Case Studies

Several case studies illustrate the effectiveness of similar compounds:

  • Case Study 1 : A derivative with an oxadiazole moiety was tested against breast cancer cell lines and showed significant growth inhibition compared to standard chemotherapy agents .
  • Case Study 2 : Another study focused on a quinazoline-based compound demonstrated potent activity against leukemia cell lines with an IC50 value significantly lower than traditional treatments .

Scientific Research Applications

Biological Applications

  • Anticancer Activity
    • Recent studies have indicated that derivatives of oxadiazole compounds exhibit significant anticancer properties. For instance, compounds similar to N-benzyl-2-(3-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide have shown promising results against various cancer cell lines including prostate and breast cancer cells. In vitro assays demonstrated IC50 values in the low micromolar range, suggesting effective cytotoxicity against these cancer types .
  • Antimicrobial Activity
    • The oxadiazole moiety is recognized for its antimicrobial properties. Research indicates that compounds containing this functional group exhibit activity against a range of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes .
  • Anti-inflammatory Effects
    • Some derivatives have been evaluated for their anti-inflammatory potential. Studies suggest that they may inhibit pro-inflammatory cytokines and pathways involved in chronic inflammation, making them candidates for treating inflammatory diseases .

Synthesis Techniques

The synthesis of this compound has been optimized using various methods:

  • Ultrasound-Assisted Synthesis : This method enhances reaction rates and yields while reducing the need for harsh solvents or conditions. It has been successfully applied to synthesize related oxadiazole derivatives with high efficiency .
  • Green Chemistry Approaches : Utilizing environmentally friendly solvents and catalysts has been emphasized in recent research to minimize toxic byproducts during synthesis .

Case Studies

Study Findings Application
Arafa et al. (2023)Evaluated various 1,3,4-oxadiazole derivatives for anticancer activity; some showed IC50 values below 0.5 µM against multiple cancer cell linesPotential development of new anticancer drugs
Handley et al. (2002)Investigated structure–activity relationships of oxadiazole compounds; identified key structural features contributing to cytotoxicityDrug design strategies
Recent Synthesis StudiesReported high yields (78%-88%) using ultrasound-assisted methods for similar compoundsEfficient synthesis protocols for pharmaceutical applications

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Quinazolinone Derivatives with Varied Substituents

A key analog, N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide (Compound 1, ), shares the quinazolinone-acetamide backbone but substitutes the oxadiazole-methoxyphenyl group with a 2,4-dichlorophenyl moiety. In contrast, the 4-methoxyphenyl group in the target compound introduces electron-donating effects, which may favor solubility and reduce toxicity .

Tetrazole-Containing Analogs

Compounds such as N-benzyl-2-(N-(3,4-dimethoxyphenethyl)acetamido)-2-(1-(2,4,4-trimethylpentan-2-yl)-1H-tetrazol-5-yl)acetamide () replace the oxadiazole ring with a tetrazole. While tetrazoles offer similar hydrogen-bonding capacity, they are prone to metabolic oxidation, reducing in vivo stability. The oxadiazole in the target compound likely confers greater resistance to enzymatic degradation, extending half-life .

Pyrazole-Quinazolinone Hybrids

N-(4-Acetyl-3-methyl-1-phenyl-1H-pyrazol-5-yl)-N-methyl-2-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)benzamide () incorporates a pyrazole ring instead of oxadiazole. The oxadiazole’s planar geometry in the target compound may facilitate better π-π stacking interactions with biological targets .

Electronic and Structural Considerations

Despite isoelectronic similarities between oxadiazole, tetrazole, and other heterocycles, differences in geometry and valency (“isovalency”) critically influence bioactivity. For example, the oxadiazole’s rigid, planar structure enables distinct binding modes compared to non-planar or bulkier heterocycles .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Hypothesized Properties Reference
Target Compound Quinazolinone + Oxadiazole 4-Methoxyphenyl, Benzyl Enhanced solubility, metabolic stability
N-[(2,4-Dichlorophenyl)methyl] analog Quinazolinone 2,4-Dichlorophenyl High lipophilicity, anticonvulsant potential
Tetrazole-containing analog Tetrazole + Quinazolinone 3,4-Dimethoxyphenethyl Lower metabolic stability
Pyrazole-quinazolinone hybrid Pyrazole + Quinazolinone Acetyl, Methyl groups Steric hindrance limits binding

Preparation Methods

Formation of 3-Amino-2,4-Dioxo-3,4-Dihydroquinazoline

The quinazolinone scaffold is typically synthesized from anthranilic acid derivatives. In Scheme 1 , anthranilic acid undergoes cyclization with formamide or urea under acidic conditions to yield 2,4-dioxoquinazoline. Alternatively, anthranilic acid reacts with acetic anhydride to form benzoxazin-4-one intermediates, which are subsequently treated with amines or hydrazine hydrate to generate 3-aminoquinazolinones.

Key Reaction Conditions :

  • Anthranilic acid (1 eq) refluxed with acetic anhydride (5 eq) at 120°C for 4–6 hours.
  • Cyclization with hydrazine hydrate in ethanol under reflux yields 3-aminoquinazolinone derivatives (70–85% yield).

Synthesis of the 3-(4-Methoxyphenyl)-1,2,4-Oxadiazole-5-Methanol Substituent

Oxadiazole Ring Construction

The 1,2,4-oxadiazole moiety is synthesized from amidoxime precursors. N-Benzyl amidoximes derived from 4-methoxybenzaldehyde react with potassium phosphate (K₃PO₄) in dimethylformamide (DMF) at 60°C under oxygen to form 3-(4-methoxyphenyl)-1,2,4-oxadiazole. Chlorination of the oxadiazole’s methyl group is achieved using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to yield 5-(chloromethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole.

Key Reaction Conditions :

  • N-Benzyl amidoxime (1 eq) stirred with K₃PO₄ (2 eq) in DMF at 60°C for 12 hours.
  • Chlorination with SOCl₂ (3 eq) in dichloromethane at 0°C→25°C for 2 hours (85–90% yield).

Coupling of Quinazolinone and Oxadiazole Moieties

Alkylation of 3-Aminoquinazolinone

The chloromethyl-oxadiazole derivative reacts with 3-aminoquinazolinone via nucleophilic substitution. In Scheme 2 , 3-amino-2,4-dioxoquinazoline (1 eq) is stirred with 5-(chloromethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole (1 eq) in DMF using potassium carbonate (K₂CO₃) and potassium iodide (KI) as catalysts.

Key Reaction Conditions :

  • DMF solvent, K₂CO₃ (1.2 eq), KI (1 eq), room temperature, 24 hours.
  • Yield: 60–70% after recrystallization from ethanol.

Introduction of the Acetamide Side Chain

Chloroacetylation of the Secondary Amine

The intermediate 3-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazoline is treated with chloroacetyl chloride (1.5 eq) in dichloromethane (DCM) with triethylamine (TEA) as a base to form 2-chloro-N-(quinazolinonyl)acetamide.

Key Reaction Conditions :

  • Chloroacetyl chloride (1.5 eq), TEA (2 eq), DCM, 0°C→25°C, 3 hours.
  • Yield: 75–80% after column chromatography.

N-Benzylation of the Acetamide

The final step involves reacting 2-chloroacetamide with benzylamine (1.2 eq) in acetonitrile under reflux to introduce the N-benzyl group.

Key Reaction Conditions :

  • Benzylamine (1.2 eq), K₂CO₃ (2 eq), acetonitrile, reflux, 8 hours.
  • Yield: 65–70% after recrystallization.

Optimization and Industrial Considerations

Yield Improvement Strategies

  • Microwave-assisted synthesis : Reduces reaction time for oxadiazole formation from 12 hours to 30 minutes.
  • Catalyst screening : Cs₂CO₃ increases oxadiazole yield to 90% in DMSO at 100°C.

Purification Techniques

  • Column chromatography : Hexane/ethyl acetate (4:1) for oxadiazole intermediates.
  • Recrystallization : Ethanol/water (3:1) for final acetamide product.

Comparative Analysis of Synthetic Routes

Step Reagents/Conditions Yield (%) Key Reference
Quinazolinone core Anthranilic acid + hydrazine hydrate 80
Oxadiazole synthesis N-Benzyl amidoxime + K₃PO₄/O₂ 85
Alkylation K₂CO₃/KI in DMF 65
Chloroacetylation Chloroacetyl chloride + TEA 78
N-Benzylation Benzylamine + K₂CO₃ in acetonitrile 68

Q & A

Q. Table 1: Synthesis Optimization Parameters

StepReagents/ConditionsPurposeReference
1Triethylamine, chloroacetyl chloride in dioxaneAcylation of amine intermediate
2H₂O₂ oxidation (40–60°C)Oxidize thioxo to dioxo group
3CDI-mediated coupling (rt, 12h)Amide bond formation

Basic: Which spectroscopic techniques are critical for structural validation?

Methodological Answer:

  • 1H NMR : Identifies aromatic proton environments (δ 7.2–8.1 ppm for quinazolinone and oxadiazole rings) and substitution patterns .
  • IR Spectroscopy : Confirms carbonyl stretches (C=O at ~1720 cm⁻¹ for quinazolinone and acetamide groups) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion matching theoretical mass) .
  • Elemental Analysis : Ensures purity (>95%) and stoichiometric agreement with the molecular formula .

Q. Table 2: Key Spectroscopic Benchmarks

TechniqueKey Peaks/Data PointsStructural InsightReference
1H NMRδ 4.5–5.0 (CH₂ of oxadiazole)Methylenic bridge conformation
IR1680 cm⁻¹ (C=N stretch)Oxadiazole ring validation

Basic: What in vitro models assess its biological activity?

Methodological Answer:

  • Antioxidant Assays : DPPH radical scavenging and lipid peroxidation inhibition (IC₅₀ values compared to ascorbic acid) .
  • Anticonvulsant Screening : Pentylenetetrazole (PTZ)-induced seizures in mice (dose-dependent latency to clonic seizures) .
  • Enzyme Inhibition : GABA receptor binding assays using radiolabeled ligands (e.g., [³H]-muscimol) to quantify affinity .

Advanced: How to design SAR studies for quinazolinone derivatives?

Methodological Answer:

  • Substituent Variation : Modify the benzyl group (e.g., electron-withdrawing vs. donating groups) or oxadiazole-linked phenyl rings to assess impacts on bioactivity .
  • Biological Testing : Compare IC₅₀ values across analogs in antioxidant and anticonvulsant assays .
  • Computational Analysis : Use molecular docking to correlate substituent effects with binding to targets like GABA receptors .

Example SAR Finding :
4-Methoxy substitution on the phenyl ring enhances antioxidant activity by 30% compared to unsubstituted analogs .

Advanced: How to resolve contradictions in bioactivity data across studies?

Methodological Answer:

  • Assay Standardization : Control variables such as solvent (DMSO concentration), cell lines, and animal models .
  • Purity Verification : Re-analyze compounds via HPLC and elemental analysis to rule out impurities .
  • Dose-Response Curves : Use multiple concentrations to identify non-linear effects or toxicity thresholds .

Advanced: How to assess stability under physiological conditions?

Methodological Answer:

  • pH Stability : Incubate in buffers (pH 1.2–7.4) and monitor degradation via HPLC over 24h .
  • Thermal Stability : Heat samples to 37°C–60°C and track decomposition using TLC or mass spectrometry .
  • Light Sensitivity : Expose to UV-Vis light and quantify photodegradation products .

Advanced: How to design combination therapies for enhanced efficacy?

Methodological Answer:

  • Synergy Testing : Combine with GABA modulators (e.g., diazepam) in PTZ models and calculate combination indices (CI) .
  • Mechanistic Studies : Use electrophysiology to assess if the compound potentiates GABAergic currents .

Advanced: What in silico methods predict target interactions?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model binding to GABAₐ receptor subunits (PDB ID: 6HUP) .
  • Pharmacophore Modeling : Identify essential features (e.g., hydrogen bond acceptors on oxadiazole) for activity .
  • ADMET Prediction : Employ SwissADME to estimate bioavailability and blood-brain barrier penetration .

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